N-ACETYL-N-(5-BENZYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE
Overview
Description
N-ACETYL-N-(5-BENZYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE is a complex organic compound with a unique structure that includes an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ACETYL-N-(5-BENZYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE typically involves multiple steps One common method includes the reaction of benzylamine with acetic anhydride to form N-benzylacetamide This intermediate is then reacted with methyl isocyanate to form the oxazolidinone ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
N-ACETYL-N-(5-BENZYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-ACETYL-N-(5-BENZYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-ACETYL-N-(5-BENZYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-ACETYL-N-(5-BENZYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE: shares structural similarities with other oxazolidinone derivatives.
This compound: is unique due to its specific substitution pattern and the presence of both benzyl and acetyl groups.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-acetyl-N-(5-benzyl-5-methyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11-16(4,10-14-8-6-5-7-9-14)22-15(21)17(11)18(12(2)19)13(3)20/h5-9H,1,10H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDCSWBNTKDIMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)C)N1C(=C)C(OC1=O)(C)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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